Sensory Profile: Meaty Character of 2-Pentylthiophene vs. Green Floral Note of 2-Hexylthiophene
2-Pentylthiophene (FEMA# 4387) exhibits a distinctly different odor profile compared to its immediate homologue, 2-hexylthiophene (FEMA# 4137). Sensory evaluation by a panel of flavorists describes the odor of 2-pentylthiophene as 'slightly meatier, while retaining an overall fresh, green and vegetable note' [1]. In contrast, 2-hexylthiophene is characterized as having 'a green and slightly floral note that finds uses in summery green notes such as cucumber and celery applications' [1]. This demonstrates a clear, qualitative shift in the dominant odor character as the alkyl chain is extended by a single carbon.
| Evidence Dimension | Organoleptic/Odor Profile |
|---|---|
| Target Compound Data | Slightly meaty, fresh, green, vegetable |
| Comparator Or Baseline | 2-Hexylthiophene: Green, slightly floral |
| Quantified Difference | Qualitative shift from green/floral to meaty/vegetable upon chain shortening from C6 to C5. |
| Conditions | Sensory evaluation by a panel of flavorists; no concentration specified for this comparative description. |
Why This Matters
For flavor formulation, this specific 'meaty' versus 'green/floral' differentiation is critical for achieving target flavor profiles in savory (2-pentylthiophene) versus vegetable or cucumber (2-hexylthiophene) applications.
- [1] Perfumer & Flavorist. (2009). Sulfur molecules for use in vegetable applications. June 2009, page 24. View Source
